molecular formula C44H80N2O22 B10783359 N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

货号 B10783359
分子量: 989.1 g/mol
InChI 键: GKLWBWQLQGVPSV-JGPNDWKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lyso-globotetraosylceramide (d18:1) is a derivative of globotetraosylceramide, a type of glycosphingolipid. This compound is characterized by the absence of the fatty acyl group, making it a lyso form. It is known for its role in binding to specific toxins and its involvement in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions: Lyso-globotetraosylceramide (d18:1) can be synthesized through a condensation reaction mediated by sphingolipid ceramide N-deacylase. This enzyme facilitates the removal of the fatty acyl group from globotetraosylceramide, resulting in the formation of the lyso form .

Industrial Production Methods: The industrial production of lyso-globotetraosylceramide (d18:1) involves the extraction and purification of the compound from natural sources. The process includes several steps such as extraction, enzymatic treatment, and purification to achieve high purity levels .

Types of Reactions:

    Oxidation: Lyso-globotetraosylceramide (d18:1) can undergo oxidation reactions, which may alter its structure and biological activity.

    Reduction: Reduction reactions can convert the compound into different forms with varying biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its interactions with other biomolecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Lyso-globotetraosylceramide (d18:1) has a wide range of scientific research applications:

作用机制

Lyso-globotetraosylceramide (d18:1) exerts its effects by binding to specific molecular targets, such as the Shiga-like toxin pig verotoxin of edema disease. This binding can inhibit the toxin’s activity and prevent its harmful effects. The compound’s interactions with cellular membranes and receptors also play a crucial role in its biological activity .

Similar Compounds:

    Globotetraosylceramide: The parent compound from which lyso-globotetraosylceramide (d18:1) is derived.

    Lyso-globotriaosylceramide: Another lyso form of a glycosphingolipid, lacking one sugar unit compared to lyso-globotetraosylceramide (d18:1).

    Lyso-sphingomyelin: A similar compound with a different head group structure.

Uniqueness: Lyso-globotetraosylceramide (d18:1) is unique due to its specific structure and ability to bind to certain toxins. Its role in various biological processes and potential therapeutic applications also distinguish it from other similar compounds .

属性

分子式

C44H80N2O22

分子量

989.1 g/mol

IUPAC 名称

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1

InChI 键

GKLWBWQLQGVPSV-JGPNDWKISA-N

手性 SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

规范 SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。